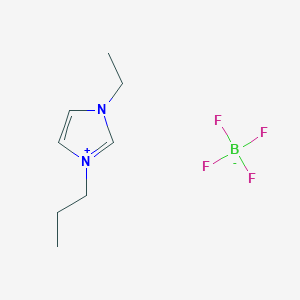

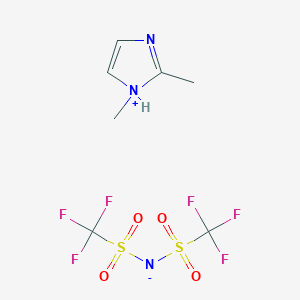

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

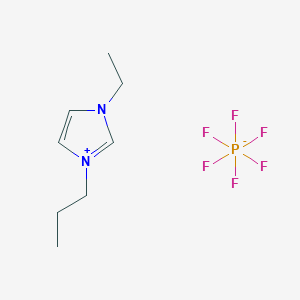

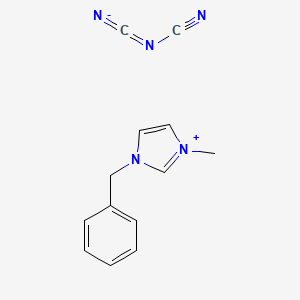

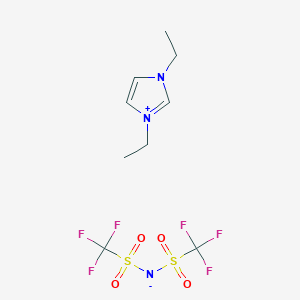

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, also known as DMI-TFSI, is an ionic liquid composed of two organic cations and two anions. It is a colorless, odorless, and non-flammable liquid at room temperature . It has a CAS No. of 353239-12-0 and a chemical formula of C7H9F6N3O4S2 .

Synthesis Analysis

The synthesis pathway for 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide involves the reaction of 1,2-dimethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. The reaction steps are as follows:

Molecular Structure Analysis

The unique properties of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide are due to its ionic structure. The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid .

Chemical Reactions Analysis

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is a versatile reagent that has been widely used in various scientific fields such as organic synthesis, catalysis, and materials science due to its unique properties such as its low vapor pressure, high thermal stability, and good solubility.

Physical and Chemical Properties Analysis

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a molecular weight of 377.28, a melting point below room temperature, a viscosity of 106 cP at 25 °C, and a conductivity of 1.08 mS/cm at 25 °C . It is a colorless, odorless, and non-flammable liquid at room temperature and has a melting point of -51 °C.

Mecanismo De Acción

Target of Action

It’s known that this compound belongs to a class of substances known as ionic liquids . Ionic liquids are often used as solvents and electrolytes due to their unique properties such as non-volatility, high thermal stability, and high ionic conductivity .

Mode of Action

The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid.

Biochemical Pathways

It’s known that ionic liquids can interact with various biological systems and can affect the structure and function of proteins and other biomolecules .

Pharmacokinetics

It’s known that ionic liquids have unique physicochemical properties that can influence their pharmacokinetic behavior .

Result of Action

It’s known that ionic liquids can interact with biological systems and can affect the structure and function of proteins and other biomolecules .

Safety and Hazards

Studies have shown that 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is non-toxic and non-irritating to skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic, making it a safe reagent for laboratory use.

Direcciones Futuras

Ionic liquids like 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, due to their unique properties, have promising applications in various fields. For instance, they have a good application prospect in lithium-ion batteries . In the future, it could be used in the development of new materials, in drug delivery systems, and in the synthesis of new molecules.

Análisis Bioquímico

Biochemical Properties

The unique properties of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide are due to its ionic structure. The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid.

Cellular Effects

Currently, there is limited information available on the cellular effects of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide. Studies have shown that it is non-toxic and non-irritating to skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic, making it a safe reagent for laboratory use.

Molecular Mechanism

The molecular mechanism of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is largely due to its ionic structure. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid. This ionic interaction plays a crucial role in its unique properties such as non-volatility, high thermal stability, and high ionic conductivity .

Temporal Effects in Laboratory Settings

Its unique properties such as non-volatility, high thermal stability, and high ionic conductivity suggest that it could exhibit stable performance over time .

Propiedades

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-1H-imidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2F6NO4S2/c1-5-6-3-4-7(5)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4H,1-2H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPONMEPSPYLZOO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[NH+]1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)